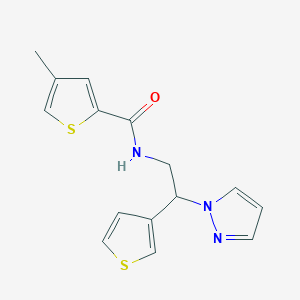

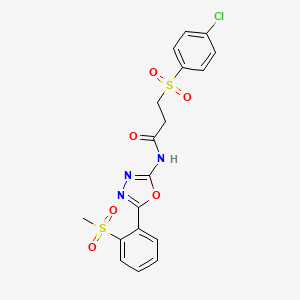

![molecular formula C15H10Cl3NO4 B3006708 2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid CAS No. 338395-82-7](/img/structure/B3006708.png)

2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

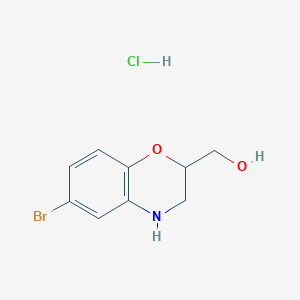

2-{[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]carbonyl}benzenecarboxylic acid is a useful research compound. Its molecular formula is C15H10Cl3NO4 and its molecular weight is 374.6. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Building Blocks

- 2-(Azidocarbonyl)-1H-pyrroles, closely related to the compound , have been synthesized and used as building blocks for various heterocyclic compounds. These pyrroles undergo Curtius rearrangement and can form benzofused and heterofused pyrrolopyridinones, demonstrating their versatility as reactive intermediates in organic synthesis (Funt et al., 2020).

Reductive Alkylation

- Pyrroles similar to the compound have been subjected to reductive alkylation, demonstrating the potential to modify pyrrole compounds in various organic syntheses. This process involves C-methylation of aromatics and pyrroles, highlighting the reactivity of pyrrole derivatives in organic transformations (Gregorovich et al., 1968).

Ligand Formation

- The formation of ligands involving similar pyrrole derivatives has been reported. For example, compounds involving 2H-benzotriazoles reacting with acids like dichloroacetic acid have been synthesized. These form complexes with metals, suggesting a role in coordination chemistry and potential applications in catalysis or material science (Hübner et al., 2010).

Buchner Reaction Applications

- The Buchner reaction of diazoacetyl-2H-azirines, closely related to the compound of interest, has been used to create various nitrogen-containing heterocyclic scaffolds. This process highlights the utility of pyrrole derivatives in generating complex molecular structures, which could be valuable in pharmaceutical and synthetic chemistry (Galenko et al., 2021).

Application in Flavor Enhancement

- A derivative of 1H-pyrrole has been utilized in cigarette flavoring, indicating potential applications in flavor and fragrance industries. This demonstrates the broader utility of pyrrole derivatives beyond just pharmaceutical or synthetic chemistry contexts (Fu Pei-pei, 2013).

Synthesis of Amino Acid Esters

- N-(1-butylpyrrole-2-carbonyl)-amino acid methyl esters have been synthesized using a method that employs a similar pyrrole derivative. This indicates its potential utility in the synthesis of complex organic molecules, possibly with biological relevance (Zeng Xiang-chao, 2007).

Properties

IUPAC Name |

2-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrole-3-carbonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl3NO4/c1-19-7-8(6-11(19)13(21)15(16,17)18)12(20)9-4-2-3-5-10(9)14(22)23/h2-7H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIRDVCDERGSSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/no-structure.png)

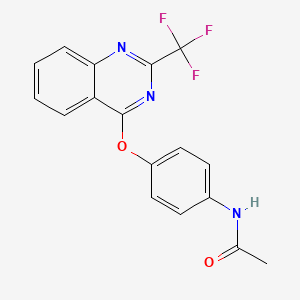

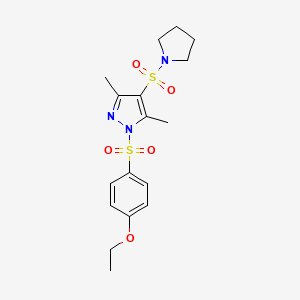

![4-(4-bromophenyl)-2-[5-(4-methylphenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3006627.png)

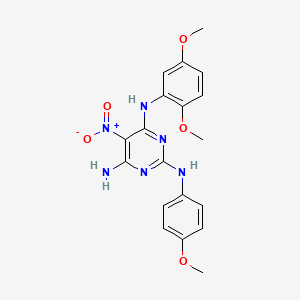

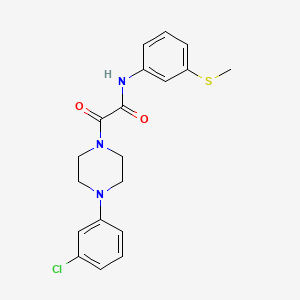

![4-Methoxy-2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-7-methyl-1,3-benzothiazole](/img/structure/B3006630.png)

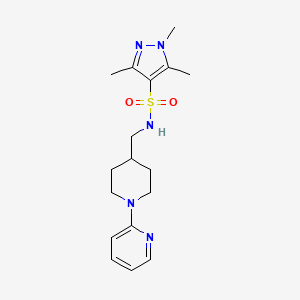

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)